molecular formula C23H22N4 B11997758 2-Butyl-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

2-Butyl-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11997758
M. Wt: 354.4 g/mol
InChI Key: FSRMVGCGECPSGS-UHFFFAOYSA-N
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Description

2-Butyl-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]benzimidazole core, which is fused with various functional groups, making it a versatile molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method is the reaction of 2-aminobenzimidazole with ethyl 4,4,4-trifluorobut-2-inoate under reflux in pyridine . This method allows for the regioselective synthesis of the desired compound with high yield and efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like sodium metabisulphite.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylamino group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Butyl-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butyl-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interfere with viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the phenylamino group enhances its ability to interact with biological targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C23H22N4

Molecular Weight

354.4 g/mol

IUPAC Name

1-anilino-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C23H22N4/c1-3-4-12-18-16(2)19(15-24)23-26-20-13-8-9-14-21(20)27(23)22(18)25-17-10-6-5-7-11-17/h5-11,13-14,25H,3-4,12H2,1-2H3

InChI Key

FSRMVGCGECPSGS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=CC=C4

Origin of Product

United States

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